molecular formula C24H24N4O B10930511 1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930511
M. Wt: 384.5 g/mol
InChI Key: LFGZYIXYOUDQJA-UHFFFAOYSA-N
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Description

1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with ethyl, phenyl, and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-ethyl-6-phenyl-N-(1-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O/c1-3-21(17-11-7-5-8-12-17)27-24(29)19-15-22(18-13-9-6-10-14-18)26-23-20(19)16-25-28(23)4-2/h5-16,21H,3-4H2,1-2H3,(H,27,29)

InChI Key

LFGZYIXYOUDQJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

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